molecular formula C5H6N6S B8363724 2-Amino-9H-purine-6-sulfenamide

2-Amino-9H-purine-6-sulfenamide

Cat. No. B8363724
M. Wt: 182.21 g/mol
InChI Key: DDYSALPDURKTBL-UHFFFAOYSA-N
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Patent
US05026836

Procedure details

2-Aminopurine-6-sulfenamide 2 (182 mg, 1 mmol) was suspended in EtOH (100 mL) and cooled to 0° C. m-Chloroperoxybenzoic acid (85%, 200 mg, 1 mmol) was added portionwise during 1 h with stirring, and stirring continued for additional 30 min. After filtration, the filtrate was concentrated to half the volume in vacuo. Ethyl ether (50 mL) was added and allowed to stand in a refrigerator overnight. The precipitate was collected by filtration and washed with ether to obtain 115 mg (58%) of the desired compound, mp. >250° C., : UV λmax (pH 1) 332 nm (ε 4,600) 240 nm (sh): λmax (pH 7) 326 nm (ε 4,500): λmax (pH 11) 326 nm (ε 4,200), 283 nm (ε 2,800): IR(KBr): 1140 (SO) cm-1 : 1H NMR (DMSO-d6): δ 6.59 (br s, 2,--SONH2, exchangeable in D2O), 6.57 (br s, 2, NH2, exchangeable in D2O), 8.12 (s, 1, C8H), 12.50 (br s, 1, NH, exchangeable in D2O). Anal. Calcd for C5H6N6OS (198.21): C, 30.30: H, 3.05: N, 42.40: S, 16.18. Found: C, 30.02: H, 2.82: N, 42.64: S, 15.97.
Quantity
182 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([S:11][NH2:12])[N:3]=1.ClC1C=C(C=CC=1)C(OO)=[O:18]>CCO>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([S:11]([NH2:12])=[O:18])[N:3]=1

Inputs

Step One
Name
Quantity
182 mg
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)SN
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise during 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to half the volume in vacuo
ADDITION
Type
ADDITION
Details
Ethyl ether (50 mL) was added
CUSTOM
Type
CUSTOM
Details
to stand in a refrigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC(=C2NC=NC2=N1)S(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 115 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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